Bicuculline methochloride

Vue d'ensemble

Description

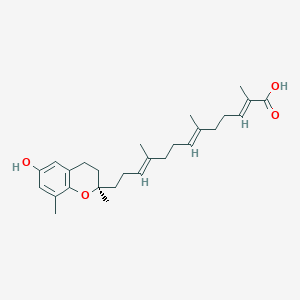

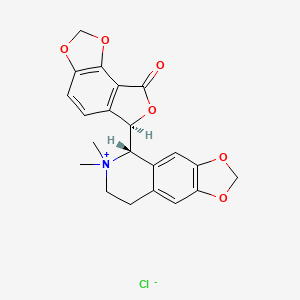

Bicuculline methochloride is a synthetic compound that acts as a water-soluble GABA (A) receptor antagonist . It is a quaternary salt of bicuculline (BIC), a competitive antagonist of the GABA (A) receptors . It is more stable at physiological pH and more soluble in aqueous solutions than bicuculline .

Molecular Structure Analysis

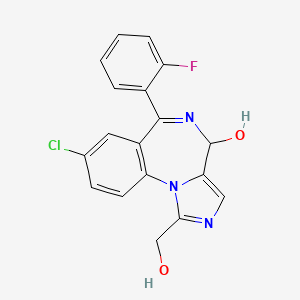

The molecular formula of Bicuculline methochloride is C21H20NO6Cl . Its average mass is 417.840 Da and its monoisotopic mass is 417.097900 Da .Applications De Recherche Scientifique

Neuroscience: Investigating Neural Synchrony and Disorders

Bicuculline methochloride is instrumental in studying the role of GABAergic neurotransmission in neural synchrony. Researchers have utilized it to understand auditory steady-state responses (ASSRs) in rats, which are crucial for testing the integrity of neural circuits. Abnormal gamma oscillations in ASSRs are observed in schizophrenia, and bicuculline methochloride helps in elucidating the GABA_A receptor’s contribution to ASSR generation .

Pharmacology: Understanding Receptor Antagonism

In pharmacological research, bicuculline methochloride serves as a benchmark antagonist for GABA_A receptors. Its use has led to significant insights into the molecular biology and physiology of these receptors, aiding in the discovery of new antagonists with increased selectivity for various GABA receptor subclasses .

Neurophysiology: Modulating Inhibitory Synaptic Transmission

Bicuculline methochloride is commonly used at concentrations of 100 µM and above to inhibit evoked and spontaneous GABA_A-R mediated inhibitory postsynaptic currents (IPSCs) in mouse cortical neurons. This application is vital for studies aiming to reduce levels of inhibition and explore the dynamics of synaptic transmission .

Developmental Biology: Assessing Neuronal Network Formation

The compound is also applied in developmental biology to investigate the spontaneous and evoked activities of patterned embryonic hippocampal neurons cultured in vitro. By adding bicuculline methochloride, researchers can observe changes in neuronal behavior, shedding light on the formation and modulation of neuronal networks .

Mécanisme D'action

- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .

- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .

- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

When handling Bicuculline methochloride, one should avoid dust formation, breathing in vapors, mist, or gas, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only under a chemical fume hood . If swallowed, immediate medical assistance should be sought .

Propriétés

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicuculline methochloride | |

CAS RN |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of bicuculline methochloride?

A1: Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ]

Q2: How does bicuculline methochloride exert its antagonistic effect on GABAA receptors?

A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]

Q3: What are the downstream effects of bicuculline methochloride binding to GABAA receptors?

A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]

Q4: Does bicuculline methochloride affect glycine receptors?

A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]

Q5: Does bicuculline methochloride affect the binding of other ligands to the GABAA receptor complex?

A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]

Q6: What is the molecular formula and weight of bicuculline methochloride?

A6: The molecular formula of bicuculline methochloride is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)

Q7: Is there spectroscopic data available for bicuculline methochloride?

A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.

Q8: How stable is bicuculline methochloride under various conditions?

A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q9: What are the recommended storage conditions for bicuculline methochloride?

A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.

Q10: Does bicuculline methochloride possess any catalytic properties?

A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.

Q11: Have computational methods been used to study bicuculline methochloride and its interactions with GABAA receptors?

A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.

Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of bicuculline methochloride?

A12: The provided research articles do not discuss specific formulation strategies for BMC.

Q13: What are the SHE regulations regarding the use and handling of bicuculline methochloride?

A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bicuculline methochloride?

A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.

Q15: What in vitro and in vivo models have been used to study the effects of bicuculline methochloride?

A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:

Q16: Can bicuculline methochloride cross the blood-brain barrier?

A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

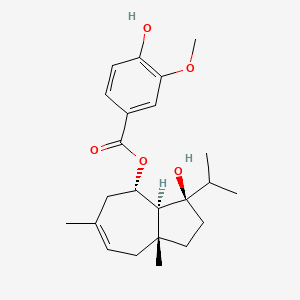

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)